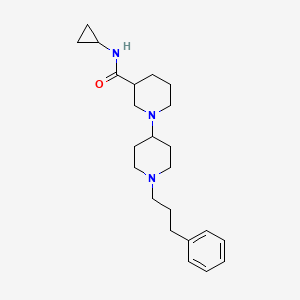![molecular formula C15H20N4O2S B6085324 2-[(5-cyano-6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B6085324.png)
2-[(5-cyano-6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-cyano-6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a cyano group, a propyl group, and a sulfanyl group, as well as an acetamide moiety attached to a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyano-6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the cyano, propyl, and sulfanyl groups. The final step involves the acylation of the pyrimidine derivative with cyclopentylacetamide under specific reaction conditions, such as the use of a base catalyst and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents, solvents, and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-cyano-6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[(5-cyano-6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-cyano-6-oxo-4-methyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide
- 2-[(5-cyano-6-oxo-4-ethyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide
- 2-[(5-cyano-6-oxo-4-isopropyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide
Uniqueness
The uniqueness of 2-[(5-cyano-6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide lies in its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the propyl group, in particular, can affect the compound’s lipophilicity and ability to interact with biological membranes or targets.
Properties
IUPAC Name |
2-[(5-cyano-6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-2-5-12-11(8-16)14(21)19-15(18-12)22-9-13(20)17-10-6-3-4-7-10/h10H,2-7,9H2,1H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSTXXSLKGFBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=N1)SCC(=O)NC2CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzylthio)-N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6085251.png)
![2-bromo-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B6085257.png)
![2-(4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}phenoxy)ethanol](/img/structure/B6085259.png)
![1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B6085262.png)
![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6085268.png)

![N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylpropanamide](/img/structure/B6085291.png)
![6-Propyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B6085298.png)
![5-[(2,6-diethylphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B6085308.png)
![[3-Benzyl-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanol](/img/structure/B6085312.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-4-pentenamide](/img/structure/B6085315.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-pyridinylacetyl)-2-piperidinecarboxamide](/img/structure/B6085322.png)
![1-cycloheptyl-N-[3-(2-methoxyphenyl)propyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6085329.png)
![5-(2-furyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6085345.png)
